![molecular formula C15H15N3O3 B3841065 4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3841065.png)
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone
Overview
Description
Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with a carbon atom. In the case of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone”, it is a hydrazone derivative of 4-ethoxybenzaldehyde and 4-nitrophenylhydrazine .
Synthesis Analysis
Hydrazones are typically synthesized through the reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine . The specific synthesis process for “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would likely involve reacting 4-ethoxybenzaldehyde with 4-nitrophenylhydrazine .Molecular Structure Analysis
The molecular structure of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would be characterized by the presence of an ethoxy group and a nitrophenylhydrazone group attached to a benzene ring .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction reactions . The specific reactions that “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would depend on its molecular structure. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would likely depend on its potential applications. For example, if it shows promise as a building block for the synthesis of other organic compounds, research could focus on developing more efficient synthesis methods .
properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-15-9-3-12(4-10-15)11-16-17-13-5-7-14(8-6-13)18(19)20/h3-11,17H,2H2,1H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMCPLJHZKZDIR-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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